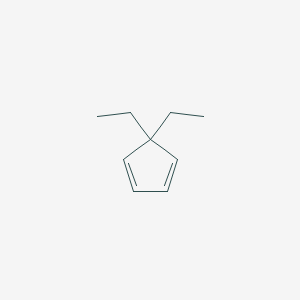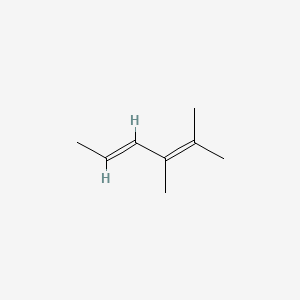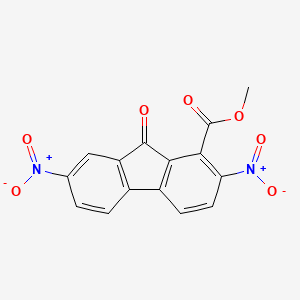
5,5-Diethylcyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Diethylcyclopenta-1,3-diene: is an organic compound with the molecular formula C9H14 . It is a derivative of cyclopentadiene, where two ethyl groups are substituted at the 5th position. This compound is part of the larger family of cyclopentadienes, which are known for their conjugated diene systems, making them highly reactive in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethylcyclopenta-1,3-diene can be achieved through several methods:
Dehydrohalogenation of Dihalides: One common method involves the dehydrohalogenation of dihalides. For instance, starting from 5,5-diethyl-1,3-dichlorocyclopentane, treatment with a strong base like potassium tert-butoxide can lead to the formation of the desired diene.
Dehydration of Alcohols: Another method involves the dehydration of alcohols. For example, 5,5-diethylcyclopentanol can be dehydrated using an acid catalyst to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions:
Oxidation: 5,5-Diethylcyclopenta-1,3-diene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding cyclopentane derivative.
Substitution: Electrophilic substitution reactions are also possible, where the diene reacts with halogens or other electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentadienes.
科学研究应用
Chemistry: 5,5-Diethylcyclopenta-1,3-diene is used as a building block in organic synthesis. Its conjugated diene system makes it a valuable intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its reactivity allows it to participate in polymerization reactions, leading to materials with unique properties.
作用机制
The mechanism of action of 5,5-Diethylcyclopenta-1,3-diene in chemical reactions typically involves its conjugated diene system. This system allows the compound to participate in various pericyclic reactions, such as the Diels-Alder reaction, where it acts as a diene and reacts with dienophiles to form cyclohexene derivatives. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
1,3-Cyclopentadiene: The parent compound, which lacks the ethyl substitutions.
5,5-Dimethylcyclopenta-1,3-diene: A similar compound with methyl groups instead of ethyl groups.
1,3-Butadiene: A simpler conjugated diene with a linear structure.
Uniqueness: 5,5-Diethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The presence of ethyl groups can also affect the compound’s physical properties, such as boiling point and solubility, compared to its methyl-substituted or unsubstituted counterparts.
属性
IUPAC Name |
5,5-diethylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-3-9(4-2)7-5-6-8-9/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWMOOFWZGJOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C=CC=C1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502074 |
Source


|
| Record name | 5,5-Diethylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61111-73-7 |
Source


|
| Record name | 5,5-Diethylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)
![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)

![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)

![4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid--hydrogen bromide (1/1)](/img/structure/B14603025.png)

![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)

